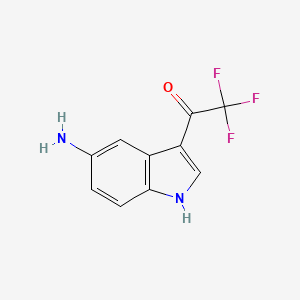

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

説明

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a fluorinated indole derivative featuring a trifluoroacetyl group at the 3-position and an amino substituent at the 5-position of the indole ring.

特性

IUPAC Name |

1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQGBAVVVAHXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and trifluoroacetyl chloride.

Reaction Conditions: The key steps include the formation of the indole core, followed by the introduction of the trifluoromethyl group. This can be achieved through electrophilic substitution reactions.

Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The compound 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is being investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that indole derivatives can interact with various biological targets, which may lead to the development of novel anticancer agents .

2. Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial activities. The trifluoroethyl moiety in the compound enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of indole-based compounds make them suitable for applications in organic electronics. Specifically, 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can be utilized in the development of organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport could enhance the efficiency of organic solar cells .

2. Fluorescent Probes

Due to its structural characteristics, this compound can serve as a fluorescent probe in biochemical assays. The presence of the amino group allows for functionalization that can improve its selectivity and sensitivity in detecting biological molecules, making it useful in imaging and diagnostic applications .

Case Studies

To illustrate the applications of 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one, several case studies have been documented:

作用機序

The mechanism of action of 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways .

類似化合物との比較

Comparison with Structural Analogs

Structural Features

The compound shares a core structure with several trifluoroacetyl-indole derivatives, differing primarily in substituents at the 5-position:

*TFE = Trifluoroethanone

Key Observations :

- Amino vs. Halogen/Methoxy Groups: The amino group in the target compound introduces basicity and hydrogen-bonding capacity, distinguishing it from halogenated analogs, which are more lipophilic.

Physicochemical Properties

Spectral Data Comparison:

Notable Trends:

生物活性

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one, with the CAS number 910867-69-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C10H7F3N2O

- Molecular Weight : 228.17 g/mol

- SMILES Notation : Nc1ccc2c(c1)c(c[nH]2)C(=O)C(F)(F)F

Cytotoxicity and Apoptosis Induction

A study investigated the cytotoxic effects of various indole derivatives, including 1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one, on MCF-7 human breast carcinoma cells. The MTT assay revealed significant cytotoxic effects at certain concentrations, leading to apoptosis as confirmed by cell death detection ELISA assays. The compound's ability to induce apoptosis was associated with the modulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 mRNA expression levels .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one | 15.0 | Apoptosis induction via MMP modulation |

| Other Indole Derivatives | Varies | Varies |

Structure-Activity Relationship (SAR)

The structure of 1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one plays a crucial role in its biological activity. The presence of the trifluoroethanone moiety enhances lipophilicity and may improve binding affinity to biological targets. Research indicates that modifications at the indole nitrogen and carbon positions can significantly alter the compound's efficacy against cancer cells .

Study on Antimalarial Activity

In a separate investigation focusing on antimalarial properties, derivatives of indole were screened for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a validated target in malaria treatment. The compound demonstrated promising activity with an IC50 value lower than 0.03 µM against Plasmodium falciparum DHODH while showing selectivity over human DHODH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。